2-Butenenitrile, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-
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Overview
Description
2-Butenenitrile, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)- is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 2-Butenenitrile, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)- typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with a suitable butenenitrile derivative. One common method involves the use of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile as a starting material, which is then reacted with chloro(triphenyl)methane to obtain the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the process .
Chemical Reactions Analysis
2-Butenenitrile, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Butenenitrile, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Butenenitrile, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)- involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The pyrazole ring’s ability to donate and accept hydrogen bonds plays a crucial role in its biological activity . The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-Butenenitrile, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)- include other pyrazole derivatives such as:
- 1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carbonitrile
- 3-Methyl-1-phenyl-2-pyrazolin-5-one
- 3-Amino-3-methyl-1-butyne
These compounds share the pyrazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties
Properties
CAS No. |
64663-98-5 |
---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-(5-amino-3-methylpyrazol-1-yl)but-2-enenitrile |
InChI |
InChI=1S/C8H10N4/c1-6-5-8(10)12(11-6)7(2)3-4-9/h3,5H,10H2,1-2H3 |
InChI Key |
PKQNVNIJPKXWAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)N)C(=CC#N)C |
Origin of Product |
United States |
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